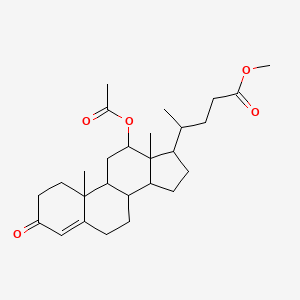
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester is a complex organic compound with the molecular formula C27H40O5 and a molecular weight of 444.617 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the cyclopenta(A)phenanthrene core: This step involves the cyclization of precursor molecules under controlled conditions.
Introduction of functional groups: Various functional groups, such as oxo and ester groups, are introduced through reactions like oxidation and esterification.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, using more efficient catalysts, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting various intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can be compared with similar compounds such as:
- Aco-DI-ME-oxo-hexadecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Aco-HO-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Aco-ME-oxo-tetradecahydro-cyclopenta(A)phenanthrene-10-carboxylic acid ME ester
These compounds share structural similarities but differ in specific functional groups or the degree of hydrogenation, which can affect their chemical properties and biological activities.
Properties
CAS No. |
111659-96-2 |
|---|---|
Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
methyl 4-(12-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H40O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(29)12-13-26(18,3)23(20)15-24(27(21,22)4)32-17(2)28/h14,16,20-24H,6-13,15H2,1-5H3 |
InChI Key |
SUISKBUAOOSHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


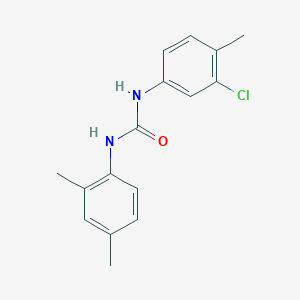

![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

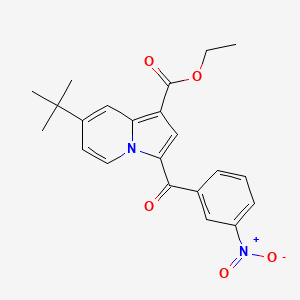
![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)

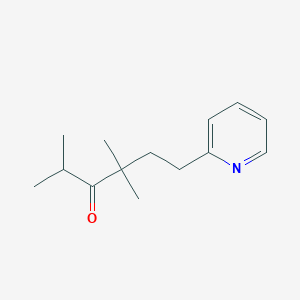
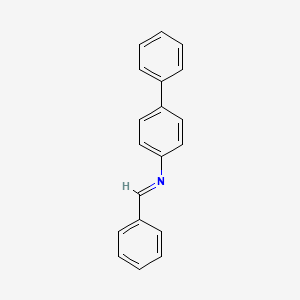
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)
